molecular formula C16H23N7O3 B14946895 2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide

2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide

Cat. No.: B14946895
M. Wt: 361.40 g/mol
InChI Key: QJWADJZQHZDQBT-UHFFFAOYSA-N
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Description

2-[6,7-Dimethoxy-2-(4-methylpiperazino)-4-quinazolinyl]-1-hydrazinecarboxamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of methoxy groups and a piperazine moiety further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[6,7-dimethoxy-2-(4-methylpiperazino)-4-quinazolinyl]-1-hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 2-aminobenzonitrile with dimethoxybenzaldehyde to form the quinazoline core. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine moiety. Finally, the hydrazinecarboxamide group is introduced through a reaction with hydrazine hydrate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazoline core, converting it to tetrahydroquinazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

2-[6,7-Dimethoxy-2-(4-methylpiperazino)-4-quinazolinyl]-1-hydrazinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It targets alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate. This mechanism is similar to that of terazosin, a known alpha-1 adrenergic antagonist .

Comparison with Similar Compounds

  • 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
  • 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine

Comparison: While these compounds share structural similarities, 2-[6,7-dimethoxy-2-(4-methylpiperazino)-4-quinazolinyl]-1-hydrazinecarboxamide is unique due to the presence of the hydrazinecarboxamide group. This functional group enhances its biological activity and potential therapeutic applications, distinguishing it from other quinazoline derivatives .

Properties

Molecular Formula

C16H23N7O3

Molecular Weight

361.40 g/mol

IUPAC Name

[[6,7-dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]amino]urea

InChI

InChI=1S/C16H23N7O3/c1-22-4-6-23(7-5-22)16-18-11-9-13(26-3)12(25-2)8-10(11)14(19-16)20-21-15(17)24/h8-9H,4-7H2,1-3H3,(H3,17,21,24)(H,18,19,20)

InChI Key

QJWADJZQHZDQBT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NNC(=O)N)OC)OC

Origin of Product

United States

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